molecular formula C11H12N6O3S B5547544 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide

3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide

Cat. No. B5547544
M. Wt: 308.32 g/mol
InChI Key: NHMCAMNSAGECTG-AWNIVKPZSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multistep chemical reactions, including tandem oxidative aminocarbonylation-cyclization processes. For instance, Gabriele et al. (2006) demonstrated a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, starting from readily available precursors, using palladium-catalyzed oxidative aminocarbonylation reactions (Gabriele et al., 2006). Such methodologies may offer insights into the synthesis strategies for the compound .

Molecular Structure Analysis

The configuration and stereochemistry of complex molecules are crucial for their chemical behavior and potential applications. X-ray diffraction analysis often plays a vital role in establishing the configuration around double bonds and other structural features of molecules, as highlighted in the synthesis studies by Gabriele et al. (2006).

Chemical Reactions and Properties

Compounds similar to the one of interest have been synthesized and characterized for their antimicrobial activity, suggesting potential for application in medicinal chemistry. Saravanan et al. (2010) synthesized a series of 3-substituted amino-4,5-tetramethylene thieno[2,3-d][1,2,3]-triazine-4(3H)-ones, evaluating their antimicrobial efficacy, which indicates the chemical reactivity and potential biological properties of such compounds (Saravanan et al., 2010).

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Mosquito-larvicidal Properties : Compounds with structures related to triazinones and thiadiazolotriazinones have been synthesized and evaluated for their mosquito-larvicidal and antibacterial properties. Certain derivatives exhibited moderate activity against malaria vectors and broad-spectrum antibacterial activity against Gram-positive and Gram-negative species, indicating potential as drug candidates for bacterial pathogens (Castelino et al., 2014).

  • Anticancer Evaluation : Derivatives of 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been synthesized and screened for anticancer activity against various cancer types. Some of these derivatives showed promise in anticancer evaluations, highlighting the therapeutic potential of triazine derivatives in cancer treatment (Bekircan et al., 2008).

  • Antioxidant and Anticancer Activities : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity, comparable to ascorbic acid, and anticancer activity against human glioblastoma and breast cancer cell lines. This suggests the potential use of these derivatives in developing antioxidant and anticancer therapies (Tumosienė et al., 2020).

Synthesis and Chemical Transformations

  • Novel Spiro Heterocycles : Research has focused on synthesizing novel spiro heterocycles containing a triazine nucleus, exploring their microbiological activity. These compounds have shown inhibitory action against gram-positive and gram-negative microorganisms, indicating their potential in antimicrobial drug development (Dabholkar & Ravi, 2010).

  • Pyrido and Pyrazolo Derivatives : The synthesis of pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives has been explored. These compounds have potential applications in the development of new therapeutic agents due to their structural uniqueness (Rateb, 2014).

properties

IUPAC Name

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O3S/c18-8(15-13-6-7-2-1-5-21-7)3-4-12-9-10(19)14-11(20)17-16-9/h1-2,5-6H,3-4H2,(H,12,16)(H,15,18)(H2,14,17,19,20)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMCAMNSAGECTG-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CCNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CCNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(thiophen-2-ylmethylene)propanehydrazide

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